

Spectroscopic Characterization of **tert-Butyl Pitavastatin**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl pitavastatin*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl pitavastatin**, a key intermediate in the synthesis of Pitavastatin. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this important pharmaceutical compound.

Chemical Structure

Tert-Butyl pitavastatin, systematically named *tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate*, possesses the following chemical structure:

Molecular Formula: C₂₉H₃₂FNO₄[\[1\]](#)[\[2\]](#) Molecular Weight: 477.57 g/mol [\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **tert-Butyl pitavastatin**.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **tert-Butyl Pitavastatin**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
tert-Butyl (9H)	1.4 - 1.5	s	Characteristic singlet for the tert-butyl ester group.
-CH ₂ - (ester α)	2.3 - 2.5	m	Protons adjacent to the ester carbonyl.
-CH(OH)-	3.8 - 4.2	m	Protons on the carbons bearing hydroxyl groups.
Vinyl (-CH=CH-)	5.5 - 6.8	m	Olefinic protons of the heptenoate chain.
Cyclopropyl (4H)	0.8 - 1.5	m	Protons of the cyclopropyl ring, typically in the upfield region.
Quinoline & Phenyl (aromatic)	7.0 - 8.5	m	Aromatic protons of the quinoline and fluorophenyl rings.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **tert-Butyl Pitavastatin**

Carbon Atoms	Predicted Chemical Shift (δ , ppm)	Notes
tert-Butyl ($\text{CH}_3)_3$	~28	Methyl carbons of the tert-butyl group.
tert-Butyl (quaternary C)	~80	Quaternary carbon of the tert-butyl group.
$-\text{CH}_2-$ (ester α)	40 - 45	Carbon adjacent to the ester carbonyl.
$-\text{CH}(\text{OH})-$	65 - 75	Carbons bearing the hydroxyl groups.
Vinyl ($-\text{CH}=\text{CH}-$)	120 - 140	Olefinic carbons of the heptenoate chain.
Cyclopropyl	5 - 15	Carbons of the cyclopropyl ring.
Quinoline & Phenyl (aromatic)	115 - 165	Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling.
Ester Carbonyl ($\text{C}=\text{O}$)	170 - 175	Carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Frequencies for **tert-Butyl Pitavastatin**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (alcohols)	3500 - 3200	Strong, Broad
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=O (ester)	1750 - 1735	Strong
C=C (aromatic/alkene)	1650 - 1450	Medium to Weak
C-O (ester/alcohol)	1300 - 1000	Strong
C-F	1250 - 1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For **tert-Butyl pitavastatin**, Electrospray Ionization (ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data for **tert-Butyl Pitavastatin**

Ion	Expected m/z	Notes
[M+H] ⁺	478.2385	Protonated molecular ion.
[M+Na] ⁺	500.2204	Sodium adduct.
[M-C ₄ H ₈] ⁺	422.1762	Loss of isobutylene from the tert-butyl ester.
[M-C ₄ H ₉ O ₂] ⁺	376.1656	Loss of the entire tert-butoxycarbonyl group.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **tert-Butyl pitavastatin** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution should be clear and free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
 - Use a relaxation delay of at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: -10 to 220 ppm.
 - A longer acquisition time and a larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum is as follows:

- Sample Preparation:
 - Thin Film (for oils or soluble solids): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.

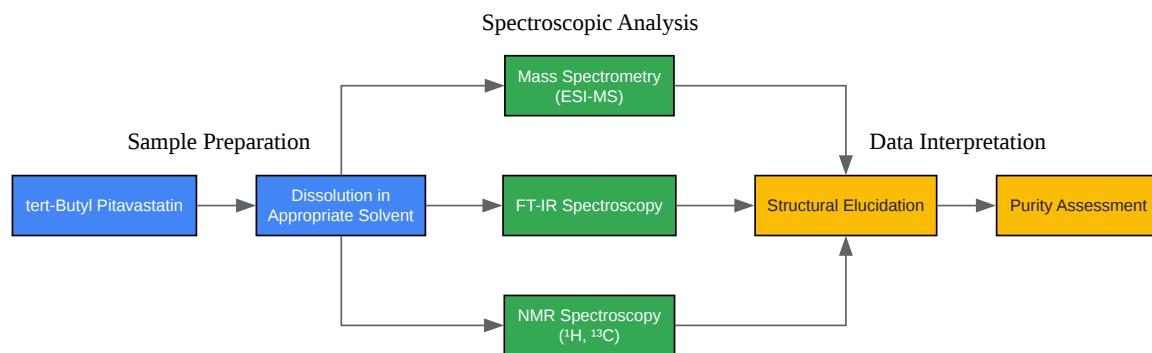
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure KBr pellet.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (ESI-MS)

A typical protocol for ESI-MS analysis is as follows:

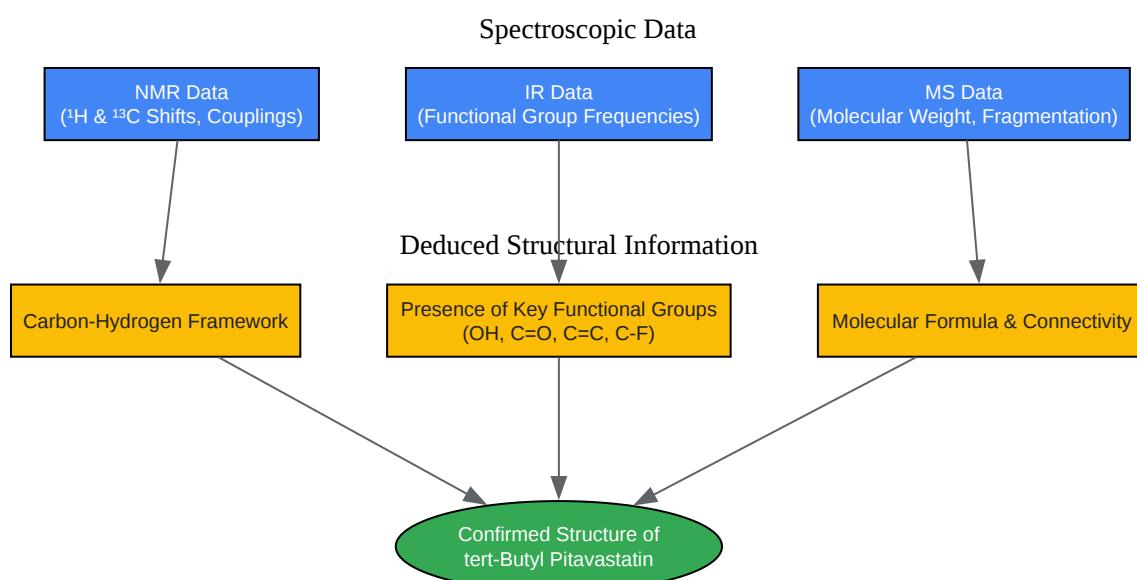
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.
- Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap).
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - Perform tandem MS (MS/MS) experiments on the precursor ion of interest (e.g., m/z 478.2) to obtain fragmentation data for structural confirmation.

Visualizations



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Caption: General workflow for the spectroscopic analysis of **tert-Butyl pitavastatin**.



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Caption: Logical relationship of spectroscopic data for structural confirmation.

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